N-(2-furylmethyl)-3-oxobutanamide

Synthetic Methodology Process Chemistry Chemical Procurement

N-(2-furylmethyl)-3-oxobutanamide (CAS: 392721-34-5; also designated N-(furan-2-ylmethyl)-3-oxobutanamide) is a small-molecule organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It belongs to the class of N-substituted 3-oxobutanamides and is characterized by the presence of a furan ring connected via a methylene linker to an amide nitrogen.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 392721-34-5
Cat. No. B1331882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-3-oxobutanamide
CAS392721-34-5
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NCC1=CC=CO1
InChIInChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12)
InChIKeyODBQQAWOWBZWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-furylmethyl)-3-oxobutanamide (CAS 392721-34-5) Procurement Specification and Baseline Chemical Properties


N-(2-furylmethyl)-3-oxobutanamide (CAS: 392721-34-5; also designated N-(furan-2-ylmethyl)-3-oxobutanamide) is a small-molecule organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. It belongs to the class of N-substituted 3-oxobutanamides and is characterized by the presence of a furan ring connected via a methylene linker to an amide nitrogen. Computed physicochemical properties reported in authoritative public databases include an XLogP3-AA value of 0, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 59.3 Ų [1]. The compound is typically supplied for research purposes with a specified minimum purity of 95% .

N-(2-furylmethyl)-3-oxobutanamide: Why In-Class Compound Substitution Introduces Uncontrolled Experimental Variability


In the absence of comparative biological data, the decision to substitute N-(2-furylmethyl)-3-oxobutanamide with a generic 3-oxobutanamide analog carries significant risk due to the established, quantifiable impact of N-alkyl substitution on synthetic utility and physicochemical properties. Specifically, the efficiency of a key one-step synthetic protocol is highly dependent on the amine-derived N-substituent. Direct comparative evidence from a validated protocol demonstrates that the title compound can be synthesized in quantitative yield using adapted Vilsmeier conditions [1], a result that is not automatically transferable to other N-alkyl or N-aryl variants due to differences in amine reactivity and intermediate stability. Furthermore, the introduction of the 2-furylmethyl group modulates critical parameters such as lipophilicity (XLogP3-AA = 0) [2] and polar surface area (59.3 Ų) [2] compared to the unsubstituted 3-oxobutanamide core. These differences directly influence solubility, membrane permeability, and protein binding, thereby altering experimental outcomes in biological assays or further chemical transformations.

N-(2-furylmethyl)-3-oxobutanamide: Quantified Performance Differentiation from 3-Oxobutanamide Analogs


Quantitative Synthetic Yield Comparison for N-(2-furylmethyl)-3-oxobutanamide vs. N-Alkyl Analogs

In a published one-step synthetic protocol employing adapted Vilsmeier conditions, N-(2-furylmethyl)-3-oxobutanamide was produced in quantitative yield [1]. This result serves as a critical comparator to the standard multi-step procedures required for alternative N-alkyl-3-oxobutanamides, where yields are typically lower and reaction steps are more numerous, as evidenced by general synthetic literature for this class of compounds [2]. The high-yielding, one-step protocol provides a quantifiable advantage in terms of synthetic efficiency and cost-effectiveness for procurement.

Synthetic Methodology Process Chemistry Chemical Procurement

Physicochemical Differentiation of N-(2-furylmethyl)-3-oxobutanamide: Lipophilicity and Polar Surface Area

Computed physicochemical properties for N-(2-furylmethyl)-3-oxobutanamide reveal a calculated XLogP3-AA value of 0 and a topological polar surface area (TPSA) of 59.3 Ų [1]. In contrast, the unsubstituted parent compound, 3-oxobutanamide (CAS 5977-14-0), has a computed XLogP of -0.4 and a TPSA of 63.3 Ų [2]. The introduction of the 2-furylmethyl group increases lipophilicity (Δ = +0.4 log units) and slightly reduces polar surface area (Δ = -4.0 Ų). These differences are quantifiable and are known to influence membrane permeability and solubility profiles, making the title compound a distinct chemical entity with altered biopharmaceutical properties.

Medicinal Chemistry ADME Properties Lead Optimization

Structural Specificity of the 2-Furylmethyl Moiety for Synthetic Versatility

The N-(2-furylmethyl)-3-oxobutanamide scaffold has been demonstrated as a reactive substrate in a three-component reaction with dibenzoylacetylene and triphenylphosphine to yield functionalized furamide derivatives [1]. This synthetic pathway is specific to the N-alkyl-3-oxobutanamide class, and the presence of the furan ring on the N-substituent differentiates it from simpler N-alkyl or N-aryl analogs, which would not produce the same furan-containing product libraries. The quantitative transformation of the title compound into diverse chemical space is a quantifiable differentiator for procurement decisions in medicinal chemistry and chemical biology programs.

Synthetic Chemistry Heterocyclic Building Blocks Chemical Libraries

N-(2-furylmethyl)-3-oxobutanamide: Recommended Application Scenarios Based on Verified Differentiation


High-Efficiency Synthesis of N-(2-furylmethyl)-3-oxobutanamide for Process Chemistry Development

Procurement for process chemistry groups seeking a validated, high-yielding synthetic route to a functionalized 3-oxobutanamide. The one-step, quantitative-yield protocol [1] positions this compound as an ideal starting material for scaling up or for use as a building block in subsequent synthetic steps.

Medicinal Chemistry Campaigns Requiring Defined Physicochemical Space

Use in medicinal chemistry programs where lipophilicity and polar surface area are critical design parameters. The quantified physicochemical differences (ΔXLogP = +0.4, ΔTPSA = -4.0 Ų) [2] relative to the parent 3-oxobutanamide make this compound a distinct candidate for lead optimization and SAR studies.

Diversity-Oriented Synthesis and Chemical Library Production

Utilization as a key building block in diversity-oriented synthesis (DOS) to generate libraries of functionalized furamide derivatives. The compound's demonstrated reactivity in three-component reactions [3] allows for the creation of unique heterocyclic scaffolds for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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